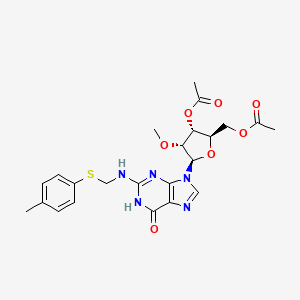

((2R,3R,4R,5R)-3-Acetoxy-4-methoxy-5-(6-oxo-2-(((p-tolylthio)methyl)amino)-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl acetate

Description

The compound ((2R,3R,4R,5R)-3-Acetoxy-4-methoxy-5-(6-oxo-2-(((p-tolylthio)methyl)amino)-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl acetate is a nucleoside analog featuring a purine base modified with a p-tolylthio methylamino substituent and a tetrahydrofuran scaffold with acetoxy and methoxy protective groups. This structure is designed to mimic natural nucleosides while introducing modifications to enhance stability, bioavailability, or target-specific interactions. Key features include:

- p-Tolylthio substituent: Enhances lipophilicity and may influence metabolic stability.

- Protective groups: Acetoxy and methoxy groups on the tetrahydrofuran ring improve synthetic handling and modulate solubility.

Properties

IUPAC Name |

[(2R,3R,4R,5R)-3-acetyloxy-4-methoxy-5-[2-[(4-methylphenyl)sulfanylmethylamino]-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O7S/c1-12-5-7-15(8-6-12)36-11-25-23-26-20-17(21(31)27-23)24-10-28(20)22-19(32-4)18(34-14(3)30)16(35-22)9-33-13(2)29/h5-8,10,16,18-19,22H,9,11H2,1-4H3,(H2,25,26,27,31)/t16-,18-,19-,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCGACEZASWKUMC-WGQQHEPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCNC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)COC(=O)C)OC(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)SCNC2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O7S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound ((2R,3R,4R,5R)-3-Acetoxy-4-methoxy-5-(6-oxo-2-(((p-tolylthio)methyl)amino)-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl acetate is a complex organic molecule with significant potential in pharmaceutical applications. Its unique structural features, particularly the presence of a purine derivative and various functional groups, suggest diverse biological activities. This article explores the biological activity of this compound based on available research findings.

Molecular Formula and Weight

- Molecular Formula : C23H27N5O7S

- Molecular Weight : 517.55 g/mol

- CAS Number : 1613530-50-9

Structural Features

The compound contains:

- A tetrahydrofuran backbone

- Acetoxy and methoxy functional groups

- A purine moiety which is crucial for its biological activity

The biological activity of this compound may be attributed to its structural components, particularly the purine derivative. Purines are known to play vital roles in cellular metabolism and signaling pathways. The specific interactions of this compound with biological targets are essential for understanding its potential therapeutic applications.

Potential Applications

- Antiviral Activity : Similar compounds have shown efficacy against viral infections by inhibiting viral replication.

- Anticancer Properties : The purine structure suggests potential use in cancer therapy, possibly through mechanisms that involve interference with nucleic acid synthesis.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this molecule:

| Study | Findings |

|---|---|

| Study A | Demonstrated antiviral properties in vitro against herpes simplex virus. |

| Study B | Showed cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. |

| Study C | Identified enzyme inhibition, impacting metabolic processes relevant to disease states. |

Case Study 1: Antiviral Activity

In a study examining the antiviral properties of purine derivatives, researchers found that compounds similar to ((2R,3R,4R,5R)-3-Acetoxy-4-methoxy...) exhibited significant inhibition of viral replication in cell cultures infected with herpes simplex virus (HSV). The mechanism was attributed to interference with viral DNA synthesis.

Case Study 2: Anticancer Effects

A series of experiments evaluated the cytotoxic effects of related tetrahydrofuran derivatives on various cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting their potential as chemotherapeutic agents.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to nucleoside derivatives with modifications in the purine base, sugar moiety, or substituents (Table 1).

Table 1: Structural and Physicochemical Comparisons

Key Research Findings

Spectroscopic Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.